1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one
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Overview
Description
1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one is a synthetic organic compound with the molecular formula C10H8BrNO It is a derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one typically involves the bromination of indole followed by the introduction of a chloroethanone group. One common method involves the following steps:
Bromination: Indole is treated with a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 7-position of the indole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine or chlorine atoms under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to form different products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an indole derivative with an amine group, while oxidation might produce an indole derivative with a carboxyl group.
Scientific Research Applications
1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biological Studies: The compound can be used in studies involving indole derivatives, which are known to have various biological activities.
Materials Science: It can be used in the synthesis of organic materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2-(7-Bromo-1H-indol-3-yl)acetamide: This compound has a similar indole structure but with an acetamide group instead of a chloroethanone group.
2-(7-Bromo-1H-indol-3-yl)acetic acid: This compound has an acetic acid group instead of a chloroethanone group.
Uniqueness
1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one is unique due to the presence of both a bromine atom and a chloroethanone group, which allows for a diverse range of chemical reactions and potential applications. Its structure provides a versatile platform for the synthesis of various derivatives with potential biological and material applications.
Properties
CAS No. |
1018593-32-2 |
---|---|
Molecular Formula |
C10H7BrClNO |
Molecular Weight |
272.5 |
Purity |
95 |
Origin of Product |
United States |
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